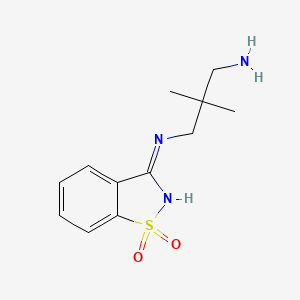

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine

Descripción

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine is a synthetic organic compound featuring a 1,2-benzisothiazole-1,1-dioxide core linked to a 2,2-dimethylpropane-1,3-diamine moiety. The 2,2-dimethylpropane-1,3-diamine substituent introduces steric bulk and hydrogen-bonding capabilities due to its two primary amine groups.

Propiedades

IUPAC Name |

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S/c1-12(2,7-13)8-14-11-9-5-3-4-6-10(9)18(16,17)15-11/h3-6H,7-8,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBIUGYTSUWBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Chemical Structure and Properties

The chemical formula for N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine is C12H17N3O2S . Its structure features a benzisothiazole moiety attached to a dimethylpropane diamine backbone. The presence of the dioxido group enhances its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds derived from benzisothiazolone exhibit significant antimicrobial activity. For instance, studies have demonstrated that benzisothiazolone derivatives can inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Benzisothiazolone derivatives are also noted for their antioxidant properties. The dioxido group contributes to the ability of these compounds to scavenge free radicals, which can protect cells from oxidative damage. This property is particularly relevant in the context of diseases associated with oxidative stress.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been a focus of research, highlighting its potential as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of Benzisothiazolone : Initial synthesis often starts with the preparation of the benzisothiazolone core.

- Introduction of Dioxido Group : This step may involve oxidation reactions that introduce the dioxido functionality.

- Amine Coupling : Finally, the dimethylpropane diamine moiety is coupled to form the final product.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Antioxidant | Scavenges free radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Study on Antimicrobial Efficacy

In a study published in Journal of Applied Microbiology, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Research on Antioxidant Properties

A research article in Free Radical Biology and Medicine highlighted the antioxidant capacity of benzisothiazolone derivatives. The study utilized various assays to demonstrate that this compound effectively reduced oxidative stress markers in vitro.

Comparación Con Compuestos Similares

The compound’s structural and functional uniqueness is best understood through comparison with other benzisothiazol derivatives and related amines. Below is a detailed analysis:

Structural and Functional Group Analysis

Target Compound :

- Molecular Formula : C₁₂H₁₇N₃O₂S (inferred from structural components).

Comparators :

N-(2,4-Dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide ():

- Molecular Formula : C₁₉H₁₉N₃O₆S.

- Key Features :

- Propanamide linker : Introduces a polar, hydrogen-bonding group.

- 2,4-Dimethoxyphenyl substituent : Enhances lipophilicity and may influence electronic properties via methoxy groups.

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 3-phenylpropanoate (): Molecular Formula: C₂₂H₁₈N₂O₄S. Key Features:

- Amino linkage to benzisothiazol: Similar to the target compound but lacks the diamine’s hydrogen-bonding capacity. Comparison: The ester group confers lower thermal stability and higher susceptibility to hydrolysis than the target’s diamine. Its larger aromatic system (phenylpropanoate) may enhance stacking interactions .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Molecular Formula: C₁₂H₁₇NO₂. Key Features:

- N,O-Bidentate directing group : Facilitates metal-catalyzed C–H bond functionalization.

- Hydroxy and methyl groups: Balance polarity and steric effects.

Physicochemical Properties

Key Observations:

- The target compound’s diamine group enhances solubility in polar solvents compared to the ester- or amide-containing analogs.

- Steric hindrance from the geminal dimethyl group may limit its utility in tight-binding interactions (e.g., enzyme active sites) but could stabilize metal complexes in catalysis .

Métodos De Preparación

Industrial Catalytic Amination of Neopentyl Glycol

- Starting Material: Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

- Reagents: Ammonia gas

- Catalyst: Nickel-based catalyst, often supported on alumina or chromium oxide

- Conditions: Elevated temperature and pressure to facilitate amination

- Process: The hydroxyl groups of neopentyl glycol undergo catalytic amination with ammonia in the presence of the nickel catalyst, replacing hydroxyl groups with amino groups to yield 2,2-dimethylpropane-1,3-diamine.

Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 150–250 °C | Optimized for catalyst activity |

| Pressure | 10–50 atm | Maintains ammonia in reactive phase |

| Catalyst composition | Ni with promoters (Cr2O3, Al2O3) | Enhances selectivity and longevity |

| Ammonia to diol ratio | Excess ammonia (5:1 or higher) | Drives reaction towards diamine |

| Yield | 70–85% | Depends on catalyst and conditions |

| Purification | Distillation and crystallization | Removes unreacted materials and byproducts |

Mechanistic Insights

The reaction proceeds via nucleophilic substitution where ammonia attacks the activated hydroxyl-bearing carbon atoms, facilitated by the nickel catalyst surface. The catalyst also promotes hydrogenation steps to stabilize intermediate species and prevent side reactions such as dehydration or polymerization.

Synthesis of N-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-2,2-dimethylpropane-1,3-diamine

Following the preparation of the diamine, the target compound is synthesized by coupling with the benzisothiazole 1,1-dioxide moiety.

Benzisothiazole 1,1-Dioxide Derivative Preparation

- The benzisothiazole 1,1-dioxide core is typically prepared by oxidation of 1,2-benzisothiazole derivatives using oxidizing agents such as hydrogen peroxide or peracids.

- The sulfone (1,1-dioxide) functionality is essential for the biological activity and reactivity of the compound.

Coupling Reaction

- Reactants: 2,2-dimethylpropane-1,3-diamine and 3-chlorobenzisothiazole 1,1-dioxide (or equivalent activated benzisothiazole derivative)

- Reaction Type: Nucleophilic aromatic substitution or condensation forming the N-substituted product

- Conditions: Mild heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Catalysts/Additives: Sometimes bases like triethylamine or potassium carbonate are used to deprotonate the amine and facilitate nucleophilic attack

- Purification: Crystallization or chromatographic methods to isolate the pure product

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Benzisothiazole sulfone prep | Oxidation of benzisothiazole derivatives | 1,1-Dioxido-1,2-benzisothiazole |

| Coupling with diamine | Diamine + benzisothiazole sulfone, base, solvent, heat | This compound |

Summary Table of Preparation Methods

Research Findings and Notes

- The catalytic amination process for the diamine is well-established industrially, providing a scalable route with high selectivity and yield.

- The choice of catalyst and reaction parameters significantly influences the purity and yield of 2,2-dimethylpropane-1,3-diamine.

- The coupling step to form the final compound is sensitive to reaction conditions; polar aprotic solvents and mild bases improve reaction efficiency.

- Purification by crystallization is preferred to maintain compound integrity and remove side products.

- No direct alternative synthetic routes for the full target compound are widely reported, indicating the above method as the standard approach.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)-2,2-dimethylpropane-1,3-diamine?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with functionalization of the 1,2-benzisothiazole core. A common approach includes coupling the benzisothiazol-3-amine derivative with a propane-1,3-diamine precursor under nucleophilic substitution conditions. For example:

Step 1: Sulfonation of the benzisothiazole moiety to introduce the dioxido group.

Step 2: Activation of the 3-position for amination via halogenation (e.g., using PCl₃ or SOCl₂).

Step 3: Coupling with 2,2-dimethylpropane-1,3-diamine in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) to confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: For unambiguous structural determination. Use SHELXL or SHELXT for refinement .

- Infrared Spectroscopy (IR): Peaks at ~1340 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .

Advanced: How can conflicting bioactivity data across assays be systematically addressed?

Methodological Answer:

Contradictions may arise from assay conditions or compound purity. Follow these steps:

Purity Validation: Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Assay Standardization: Control variables like pH (e.g., phosphate buffer vs. Tris-HCl) and temperature (25°C vs. 37°C) .

Stereochemical Analysis: Check for racemization or diastereomer formation via chiral HPLC or X-ray crystallography .

Dose-Response Curves: Perform IC₅₀/EC₅₀ studies to compare potency across assays .

Advanced: What computational strategies model interactions between this compound and biological targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., kinases or oxidoreductases). Focus on the benzisothiazole ring’s π-π stacking and hydrogen-bonding potential .

Molecular Dynamics (MD) Simulations: GROMACS or AMBER to assess binding stability over 100-ns trajectories.

Experimental Validation: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants (KD) and thermodynamics .

Advanced: How can steric hindrance from the 2,2-dimethyl group be mitigated during synthesis?

Methodological Answer:

The dimethyl group may hinder coupling efficiency. Strategies include:

Solvent Optimization: Use high-polarity solvents (e.g., DMSO) to improve reactant solubility.

Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or phase-transfer agents (e.g., TBAB) .

Stepwise Synthesis: Introduce the dimethyl group post-coupling via reductive amination (e.g., NaBH₃CN) .

Microwave-Assisted Reactions: Reduce reaction time and improve yield under controlled heating .

Basic: How do solubility properties influence experimental design?

Methodological Answer:

- Solubility Profile: The compound is sparingly soluble in water due to the hydrophobic benzisothiazole core but dissolves in DMSO or DMF. Prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) for bioassays .

- Aggregation Testing: Use dynamic light scattering (DLS) to detect aggregates at working concentrations.

Advanced: What kinetic methods quantify target binding in vitro?

Methodological Answer:

Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip. Inject compound at varying concentrations (0.1–100 µM) to calculate association (kₐ) and dissociation (k_d) rates .

Fluorescence Quenching: Monitor tryptophan fluorescence changes upon compound binding. Fit data to a Langmuir isotherm .

Stopped-Flow Kinetics: Measure rapid binding events (ms timescale) using a Hi-Tech KinetAsyringe instrument .

Advanced: How to address low crystallinity in X-ray diffraction studies?

Methodological Answer:

Crystallization Screens: Use Hampton Research Crystal Screen kits with PEGs or salts as precipitants.

Cryoprotection: Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid N₂.

Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals. Process data with SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.